molecular formula C23H21N5O3 B11402819 1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone

1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone

Cat. No.: B11402819
M. Wt: 415.4 g/mol
InChI Key: KJHIKXCSUBTGRS-UHFFFAOYSA-N
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Description

1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridinyl and phenoxyethanone moieties. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl or pyridinyl groups can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.

Scientific Research Applications

1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular pathways involved in disease progression .

Comparison with Similar Compounds

1-{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-2-phenoxyethanone can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C23H21N5O3/c1-30-19-11-9-17(10-12-19)14-25-23-26-22(18-6-5-13-24-15-18)27-28(23)21(29)16-31-20-7-3-2-4-8-20/h2-13,15H,14,16H2,1H3,(H,25,26,27)

InChI Key

KJHIKXCSUBTGRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)COC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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